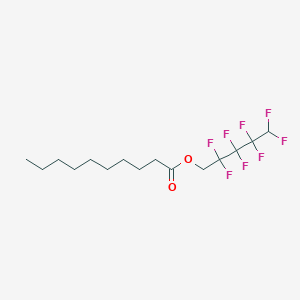

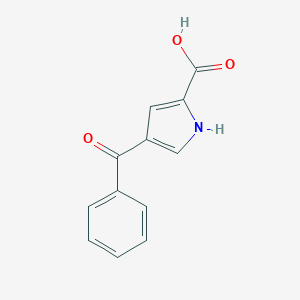

4-benzoyl-1H-pyrrole-2-carboxylic Acid

Vue d'ensemble

Description

4-Benzoyl-1H-pyrrole-2-carboxylic acid is a compound that has been studied for its potential pharmacological properties, particularly its anti-inflammatory and analgesic activities. The compound is part of a broader class of pyrrole derivatives that have been synthesized and evaluated for their therapeutic effects. The interest in this compound is due to its structural characteristics, which allow for interactions with biological targets, potentially leading to desirable pharmacological outcomes .

Synthesis Analysis

The synthesis of 4-benzoyl-1H-pyrrole-2-carboxylic acid derivatives involves the acylation of pyrrole compounds to introduce the benzoyl group. This process is part of a larger synthetic pathway that includes the formation of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are key intermediates in the production of the target compound. The synthesis often employs methods that aim to optimize the yield and purity of the final product, as well as to allow for the introduction of various substituents that can modulate the compound's biological activity .

Molecular Structure Analysis

The molecular structure of 4-benzoyl-1H-pyrrole-2-carboxylic acid and its derivatives has been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). These studies provide detailed information about the compound's geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and interaction with biological targets. The molecular geometry has also been optimized using computational methods such as density functional theory (DFT), which helps in predicting the compound's behavior in different environments .

Chemical Reactions Analysis

4-Benzoyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including condensation with other reagents to form new derivatives. These reactions are often used to synthesize novel compounds with potential pharmacological activities. For example, the reaction with hydroxylamines and carbazates can lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides, which are of interest for their potential therapeutic applications. The reactivity of the benzoyl group plays a significant role in these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-benzoyl-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's formulation and storage. The compound's reactivity, including its ability to form hydrogen bonds and participate in other non-covalent interactions, is also a key aspect of its chemical properties. These characteristics are essential for understanding how the compound interacts with biological systems and for optimizing its pharmacological profile .

Applications De Recherche Scientifique

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks

- Field : Chemical Engineering and Biotechnology .

- Application : This study developed a protocol to identify potential transformation pathways that allow for the use of feedstocks from different origins . The reaction of D-glucosamine and pyruvic acid was found to be the most interesting to make pyrrole-2-carboxylic acid (PCA) .

- Methods : The optimized synthetic conditions resulted in a 50% yield of PCA, with insights gained from temperature variant NMR studies . The use of substrates obtained from two different bio-feedstock bases, namely cellulose and chitin, allowed for the establishment of a PCA-based chemical space .

- Results : The study resulted in the successful synthesis of PCA from cellulose- and chitin-based feedstocks .

-

Medicinal Applications

- Field : Pharmaceutical Chemistry .

- Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

- Methods : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

-

Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones

- Field : Pharmaceutical Chemistry .

- Application : 4-benzoyl-1H-pyrrole-2-carboxylic Acid is employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Proteomics Research

-

Synthesis of Pentasubstituted Pyrroles Derivatives

- Field : Organic Chemistry .

- Application : An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives .

- Methods : The reaction involves a propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .

- Results : The reaction resulted in a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .

-

Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones

- Field : Pharmaceutical Chemistry .

- Application : 4-benzoyl-1H-pyrrole-2-carboxylic Acid is employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Proteomics Research

-

Synthesis of Pentasubstituted Pyrroles Derivatives

- Field : Organic Chemistry .

- Application : An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives .

- Methods : The reaction involves a propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .

- Results : The reaction resulted in a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields .

-

Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones

- Field : Pharmaceutical Chemistry .

- Application : 4-benzoyl-1H-pyrrole-2-carboxylic Acid is employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Propriétés

IUPAC Name |

4-benzoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h1-7,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOGOXQEINPQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376962 | |

| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

CAS RN |

15372-84-6 | |

| Record name | 4-benzoyl-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.